1-Acetyl-2-(2-chloroethyl)pyrrolidine
Description
Properties
CAS No. |
94157-95-6 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
1-[2-(2-chloroethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-7(11)10-6-2-3-8(10)4-5-9/h8H,2-6H2,1H3 |
InChI Key |
WLNNEGUFXLRIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 2 2 Chloroethyl Pyrrolidine and Analogous Structures
Foundational Synthetic Routes to Pyrrolidine (B122466) Cores bearing Chloroethyl Functionality
The construction of the 2-(2-chloroethyl)pyrrolidine (B12109239) core is a critical first step in many synthetic strategies targeting compounds like 1-Acetyl-2-(2-chloroethyl)pyrrolidine. A common and effective method involves the chemical modification of more readily available pyrrolidine precursors.
One of the most direct routes starts from N-substituted-2-(2-hydroxyethyl)pyrrolidine. The hydroxyl group can be converted to a chloro group through the use of a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation. For instance, the synthesis of 1-cyclopropylmethyl-2-[2-chloroethyl]pyrrolidine hydrochloride is achieved by treating 1-cyclopropylmethyl-2-[2-hydroxyethyl]pyrrolidine with thionyl chloride in a suitable solvent like chloroform. prepchem.com This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Another foundational approach begins with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, a commercially available or readily synthesized starting material. soeagra.com The free base, 1-(2-chloroethyl)pyrrolidine, can be obtained by neutralizing the hydrochloride salt. soeagra.com This intermediate is valuable for syntheses where the chloroethyl group is introduced early, and subsequent modifications are made to the pyrrolidine ring or other substituents. The synthesis of 1-(2-chloroethyl)pyrrolidine itself can be accomplished by reacting 2-pyrrolidin-1-ylethanol with thionyl chloride. chemicalbook.com
A patent describes the synthesis of N-methyl-2-chloroethyl pyrrolidine from N-methyl-2-hydroxyethyl hydroxyethyl (B10761427) and thionyl chloride. google.com This resulting chloro-substituted pyrrolidine can then be used in further reactions. google.com
Direct and Stepwise Synthesis of 1-Acetyl-2-(2-chloroethyl)pyrrolidine
The synthesis of the target molecule can be envisioned through several pathways, primarily involving the carefully timed introduction of the N-acetyl and the 2-chloroethyl groups.
Strategies for N-Acetylation in Pyrrolidine Derivatives
N-acetylation is a fundamental transformation in organic synthesis. For pyrrolidine derivatives, this is typically achieved by reacting the secondary amine of the pyrrolidine ring with an acetylating agent. Common acetylating agents include acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid).
While a direct N-acetylation of 2-(2-chloroethyl)pyrrolidine to form the title compound is not explicitly detailed in the searched literature, the principles are well-established. The synthesis of structurally related compounds, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, involves the N-acylation of a proline derivative with chloroacetyl chloride. nih.govbeilstein-journals.orgnih.gov This demonstrates the feasibility of acylating the pyrrolidine nitrogen even with a chloro-substituted acyl chloride. A similar reaction using acetyl chloride or acetic anhydride on 2-(2-chloroethyl)pyrrolidine would be a logical and direct route to 1-Acetyl-2-(2-chloroethyl)pyrrolidine.
General conditions for the N-acetylation of pyrrolidines can be seen in the preparation of N-substituted-2-acetylpyrrolidine derivatives, which often start from the N-substitution of L-proline followed by other modifications. nih.gov
Introduction and Manipulation of the 2-(2-Chloroethyl) Moiety in Pyrrolidine Synthesis
The 2-(2-chloroethyl) group can be introduced at various stages of the synthesis. As discussed previously, a common method is the conversion of a 2-(2-hydroxyethyl) group to the corresponding chloride using thionyl chloride. prepchem.comchemicalbook.com
Alternatively, the chloroethyl group can be incorporated through the reaction of a pyrrolidine derivative with a reagent already containing this functionality. For example, the synthesis of 1-(2-indenylethyl)pyrrolidine involves the reaction of indene (B144670) with 1-(2-chloroethyl)pyrrolidine. soeagra.com This illustrates the use of 1-(2-chloroethyl)pyrrolidine as a building block for introducing the chloroethyl-pyrrolidine moiety.
A patent for the synthesis of 2-(2-aminoethyl)methyl-pyrrolidine describes the reaction of N-methyl-2-chloroethyl pyrrolidine with liquefied ammonia, showcasing the reactivity of the chloroethyl group for further functionalization. google.com
Stereochemical Control in the Synthesis of Chiral Pyrrolidine Derivatives for Research Applications
Many biologically active pyrrolidine derivatives are chiral, and their activity is often dependent on their stereochemistry. Therefore, stereochemical control during synthesis is crucial. The synthesis of chiral 2-substituted pyrrolidines can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution techniques.
L-proline and its derivatives are common chiral starting materials for the synthesis of stereochemically defined pyrrolidines. nih.govbeilstein-journals.orgnih.govnih.gov For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from L-proline, thereby establishing the (S)-stereocenter at the 2-position of the pyrrolidine ring. nih.govbeilstein-journals.orgnih.gov
Biocatalytic approaches, such as the use of transaminases, have emerged as powerful tools for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess.
Stereoselective reduction of highly substituted pyrrole (B145914) systems using heterogeneous catalysis can also afford functionalized pyrrolidines with multiple stereocenters with excellent diastereoselectivity. soeagra.com The stereochemical outcome is often directed by a pre-existing stereocenter in the molecule.
A patent for the synthesis of (S)-N-methyl-2-chloro-ethyl-pyrrolidine utilizes laevotartaric acid as a resolving agent to separate the enantiomers of N-methyl-2-chloro-ethyl-pyrrolidine, achieving high optical purity. google.com
Scalable Synthetic Approaches for Related Pyrrolidine Intermediates in Industrial Research Contexts
For a synthetic route to be industrially viable, it must be scalable, efficient, and cost-effective. Research into scalable syntheses of pyrrolidine intermediates is therefore of significant importance.
The development of synthetic approaches for the multigram preparation of spirocyclic α,α-disubstituted pyrrolidines from readily available starting materials has been explored. google.com These methods often involve the optimization of existing literature procedures to make them suitable for larger scales. One such approach involves the reaction of imines with allyl magnesium halide, followed by bromocyclization. google.com
Alternative scalable methods include the Sakurai or Petasis reactions of cyclic ketones, followed by hydroboration-oxidation of the introduced allyl moiety to construct the pyrrolidine ring. google.com These multi-step sequences have been successfully applied to produce various spirocyclic pyrrolidines on a 100-gram scale. google.com
The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for a commercial drug, has been optimized for practicality and scalability. nih.govbeilstein-journals.orgnih.gov The process involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid to a nitrile via an amide intermediate. nih.govbeilstein-journals.orgnih.gov A one-pot method for this transformation has also been patented, which simplifies the procedure and improves efficiency by using chloroacetyl chloride as both a reactant and a solvent. google.com
The following table summarizes the synthetic approaches discussed:
| Target/Intermediate | Starting Material(s) | Key Reagent(s)/Reaction(s) | Reference(s) |
| 1-Cyclopropylmethyl-2-[2-chloroethyl]pyrrolidine | 1-Cyclopropylmethyl-2-[2-hydroxyethyl]pyrrolidine | Thionyl chloride | prepchem.com |
| 1-(2-Chloroethyl)pyrrolidine | 2-Pyrrolidin-1-ylethanol | Thionyl chloride | chemicalbook.com |
| N-Methyl-2-chloroethyl pyrrolidine | N-Methyl-2-hydroxyethyl hydroxyethyl | Thionyl chloride | google.com |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | L-Proline | Chloroacetyl chloride, DCC, NH₄HCO₃, TFAA | nih.govbeilstein-journals.orgnih.gov |
| (S)-N-Methyl-2-chloro-ethyl-pyrrolidine | N-Methyl-2-chloro-ethyl-pyrrolidine | Laevotartaric acid (resolution) | google.com |
| Spirocyclic α,α-disubstituted pyrrolidines | Cyclic ketones | Sakurai or Petasis reaction, hydroboration-oxidation | google.com |
Chemical Reactivity and Transformation Pathways of 1 Acetyl 2 2 Chloroethyl Pyrrolidine
Nucleophilic Substitution Reactions at the Chloroethyl Group
The primary chloroethyl group is an electrophilic center, susceptible to attack by a wide variety of nucleophiles. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a diverse array of substituted pyrrolidine (B122466) derivatives.
Intramolecular Cyclization Processes of 1-Acetyl-2-(2-chloroethyl)pyrrolidine
The close proximity of the pyrrolidine nitrogen to the electrophilic chloroethyl side chain creates a favorable environment for intramolecular cyclization. While specific studies on the cyclization of 1-Acetyl-2-(2-chloroethyl)pyrrolidine are not extensively documented in readily available literature, the formation of a five-membered ring fused to the pyrrolidine core, resulting in a pyrrolizidinium salt, is a highly probable transformation. This type of reaction is a well-established method for the synthesis of the pyrrolizidine (B1209537) alkaloid core structure. researchgate.net
The reaction would likely proceed via an intramolecular SN2 mechanism, where the lone pair of the pyrrolidine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion. The presence of the acetyl group, being electron-withdrawing, will decrease the nucleophilicity of the pyrrolidine nitrogen, likely requiring elevated temperatures or the use of a base to facilitate the reaction. The resulting product would be a 1-acetyl-4-azoniabicyclo[3.3.0]octane chloride.
Predicted Intramolecular Cyclization:
| Reactant | Conditions | Predicted Product |
| 1-Acetyl-2-(2-chloroethyl)pyrrolidine | Heat or Base | 1-Acetyl-4-azoniabicyclo[3.3.0]octane chloride |
Intermolecular Substitution Reactions with Various Nucleophiles
The chloroethyl group of 1-Acetyl-2-(2-chloroethyl)pyrrolidine is expected to readily undergo intermolecular nucleophilic substitution with a range of nucleophiles. These reactions provide a straightforward method for introducing diverse functionalities at the terminus of the ethyl side chain. While specific experimental data for this exact compound is sparse, the reactivity can be inferred from the well-established behavior of primary alkyl chlorides and related N-acyl-2-(2-haloethyl)pyrrolidines. For instance, the analogous compound 1-(2-chloroethyl)pyrrolidine (B1346828) is utilized in the synthesis of various pharmaceutical agents through nucleophilic substitution. google.comsoeagra.com
Common nucleophiles that would be expected to react effectively include:
Amines: Primary and secondary amines would lead to the formation of the corresponding N-substituted aminoethylpyrrolidine derivatives.
Alkoxides: Reaction with sodium or potassium alkoxides would yield the corresponding ether derivatives.
Thiolates: Thiolates would readily displace the chloride to form thioethers.
Azide (B81097): Sodium azide is a common nucleophile used to introduce the azido (B1232118) group, which can be further transformed into an amine or participate in cycloaddition reactions. nih.gov
Cyanide: Cyanide salts would introduce a nitrile functionality, which is a versatile precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles.
Table of Predicted Intermolecular Substitution Reactions:
| Nucleophile | Reagent Example | Predicted Product |
| Amine | Diethylamine | 1-Acetyl-2-(2-(diethylamino)ethyl)pyrrolidine |
| Alkoxide | Sodium methoxide | 1-Acetyl-2-(2-methoxyethyl)pyrrolidine |
| Thiolate | Sodium thiophenoxide | 1-Acetyl-2-(2-(phenylthio)ethyl)pyrrolidine |
| Azide | Sodium azide | 1-Acetyl-2-(2-azidoethyl)pyrrolidine |
| Cyanide | Sodium cyanide | 1-Acetyl-3-(pyrrolidin-2-yl)propanenitrile |
Reactions Involving the Pyrrolidine Nitrogen and Acetyl Moiety
The amide functionality in 1-Acetyl-2-(2-chloroethyl)pyrrolidine is a key reactive site, allowing for modifications that can alter the compound's properties and subsequent reactivity.
Modifications of the Amide Functionality
The amide bond can be cleaved or the acetyl group can be modified under various reaction conditions.
Hydrolysis: The amide bond can be hydrolyzed under either acidic or basic conditions to yield 2-(2-chloroethyl)pyrrolidine (B12109239). chemicalbook.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis can be influenced by the steric and electronic environment of the amide. chemicalbook.com
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation would convert 1-Acetyl-2-(2-chloroethyl)pyrrolidine into 1-Ethyl-2-(2-chloroethyl)pyrrolidine. The reduction of N-acyl lactams with LiAlH4 is a well-known transformation. drugfuture.com
Table of Amide Modification Reactions:
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H3O+, Heat | 2-(2-Chloroethyl)pyrrolidine hydrochloride |
| Basic Hydrolysis | NaOH, H2O, Heat | 2-(2-Chloroethyl)pyrrolidine |
| Reduction | LiAlH4, then H2O | 1-Ethyl-2-(2-chloroethyl)pyrrolidine |
Reactivity of the Pyrrolidine Ring System under various conditions
The pyrrolidine ring itself is generally stable under many reaction conditions. However, the substituents on the ring can influence its reactivity. The formation of N-acylpyrrolidinium ions under acidic conditions can activate the ring towards certain transformations. researchgate.net For 1-Acetyl-2-(2-chloroethyl)pyrrolidine, the primary reactivity is expected to be dominated by the chloroethyl and acetyl groups. Reactions directly involving the C-H bonds of the pyrrolidine ring would typically require more forcing conditions or specific catalysts, such as those used in C-H activation/functionalization reactions.
Other Significant Chemical Transformations
Beyond nucleophilic substitutions and amide modifications, 1-Acetyl-2-(2-chloroethyl)pyrrolidine can potentially undergo other important reactions such as eliminations and rearrangements.
Elimination Reactions: Treatment of 1-Acetyl-2-(2-chloroethyl)pyrrolidine with a strong, non-nucleophilic base could induce an E2 elimination reaction, leading to the formation of 1-acetyl-2-vinylpyrrolidine and the corresponding hydrochloride salt of the base. The presence of a hydrogen atom on the carbon adjacent to the chloro-substituted carbon is a prerequisite for this dehydrohalogenation.
Rearrangements: While less common for this specific structure, rearrangements such as the Favorskii rearrangement could be conceptually considered under certain basic conditions. The Favorskii rearrangement typically involves α-halo ketones and leads to carboxylic acid derivatives after skeletal rearrangement. researchgate.netdrugfuture.comnrochemistry.comorganicreactions.orgwikipedia.org In the case of 1-Acetyl-2-(2-chloroethyl)pyrrolidine, the chloroethyl group is not an α-haloketone in the traditional sense. However, related rearrangements in similar systems under specific conditions cannot be entirely ruled out without experimental investigation.
Table of Other Potential Transformations:
| Reaction Type | Conditions | Predicted Product |
| Elimination (Dehydrohalogenation) | Strong, non-nucleophilic base (e.g., DBU) | 1-Acetyl-2-vinylpyrrolidine |
Mechanistic Investigations of Chemical Processes Involving 1 Acetyl 2 2 Chloroethyl Pyrrolidine
Kinetic Studies for Reaction Pathway Elucidation
Kinetic studies are fundamental to determining reaction rates, identifying rate-determining steps, and proposing viable reaction mechanisms. For reactions involving pyrrolidine (B122466) derivatives, pseudo-first-order conditions are often employed to simplify the kinetics, for instance, by using a large excess of one reactant. researchgate.net The progress of the reaction can be monitored over time using techniques like UV-Vis spectrophotometry to determine rate constants. researchgate.netajgreenchem.com
Table 1: Illustrative Kinetic Parameters for a Related Heterocycle Synthesis in Different Solvents This table presents data from a study on piperidine (B6355638) synthesis to illustrate how kinetic parameters are reported. Similar studies would be required for 1-Acetyl-2-(2-chloroethyl)pyrrolidine to obtain specific values.
| Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |
|---|---|---|---|---|---|---|
| Methanol (B129727) | 25 | - | 104.2 | 101.7 | -15.3 | 106.3 |
| Methanol | 30 | - | ||||
| Methanol | 35 | - | ||||
| Methanol | 40 | - | ||||
| Ethanol (B145695) | 25 | - | 46.9 | 44.4 | -157.9 | 91.5 |
| Ethanol | 30 | - | ||||
| Ethanol | 35 | - | ||||
| Ethanol | 40 | - |
Source: Adapted from data presented in a kinetic study of piperidine synthesis. ajgreenchem.com Note: Specific rate constants at each temperature were not provided in the summary but were used to calculate the activation parameters.
Isotopic Labeling and Mechanistic Probes in Pyrrolidine Chemistry Research
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can track the position of the label in the products, providing definitive evidence for proposed mechanistic pathways. This is particularly important in complex reactions where multiple bond-breaking and bond-forming events occur. nih.govnih.gov
In the context of pyrrolidine chemistry, isotopic labeling can elucidate the origins of atoms in the final structure. For example, a simplified synthesis for isotopically labeled 5,5-dimethyl-pyrroline N-oxide (DMPO) has been developed using ¹⁵N-labeled sodium nitrate (B79036) and deuterated 2-halopropanes. nih.gov This allows for the synthesis of [¹⁵N]DMPO and [D₆]DMPO, which are crucial as spin traps in studying radical reactions. nih.gov
For 1-Acetyl-2-(2-chloroethyl)pyrrolidine, labeling could be applied in several ways:
¹⁵N-labeling of the pyrrolidine nitrogen could confirm its retention within the ring structure during transformations.
¹³C-labeling of the acetyl group or the chloroethyl side chain could track rearrangements or fragmentation of these substituents.
Deuterium labeling of the pyrrolidine ring could probe the involvement of specific C-H bonds in the rate-determining step via the kinetic isotope effect (KIE).
Recent advances have focused on developing efficient methods for isotope incorporation, such as nitrogen isotope exchange (NIE) reactions. nih.govchemrxiv.org A strategy based on Zincke activation has been developed for the ¹⁵N-labeling of pyridines and other heterocycles, including complex pharmaceuticals. nih.govchemrxiv.org This highlights the ongoing innovation in labeling methodologies that could be adapted for pyrrolidine derivatives to support mechanistic studies. nih.gov
Theoretical Studies on Reaction Energetics and Transition States
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights into reaction mechanisms that complement experimental findings. researchgate.netbeilstein-journals.org These methods are used to calculate the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. nih.gov
For pyrrolidine derivatives, DFT calculations have been successfully used to:
Propose reaction mechanisms: In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were used to map out the potential energy surface (PES) for the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine. beilstein-journals.orgnih.gov
Identify the most favorable pathway: The calculations showed that the main product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG‡). beilstein-journals.orgnih.gov
Distinguish between kinetic and thermodynamic control: DFT results can indicate whether kinetic selectivity (determined by the lowest activation barrier) or thermodynamic selectivity (determined by the most stable product) is the dominant factor in product formation. For the pyrrolidine-2,3-dione (B1313883) synthesis, kinetic selectivity was found to be more significant. beilstein-journals.orgnih.gov
Analyze tautomerism: The relative stability of different tautomers of 4-acetyl-3-hydroxy-3-pyrroline-2-ones and the energy barriers for their interconversion were successfully calculated, showing only a small energy difference between the forms. beilstein-journals.org
A common approach involves geometry optimizations using a specific functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netacs.org For reactions involving 1-Acetyl-2-(2-chloroethyl)pyrrolidine, theoretical studies could predict its likely reaction pathways, such as intramolecular cyclization, and calculate the associated activation barriers, thereby guiding experimental work.
Table 2: Illustrative Theoretical Energy Differences for Tautomers of a Pyrrolin-2-one Derivative This table is based on data for 4a/4a' tautomers to illustrate the output of theoretical studies. beilstein-journals.org Similar calculations would be needed for 1-Acetyl-2-(2-chloroethyl)pyrrolidine.
| Parameter | Gas Phase (kcal/mol) | Ethanol Solvent Model (kcal/mol) |
|---|---|---|
| Relative Stability (4a vs 4a') | 4a is more stable by 1.3 | 4a is more stable by 0.4 |
| Transformation Barrier (4a to 4a') | 0.5 | 1.0 |
Source: Adapted from DFT calculation results for 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one tautomers. beilstein-journals.org
Influence of Reaction Environment on Mechanism and Selectivity
The reaction environment, particularly the choice of solvent, can profoundly influence reaction rates, mechanisms, and selectivity. rsc.org Solvents interact directly with reactants, intermediates, and transition states, and these interactions can alter their relative energies. ajgreenchem.comrsc.org The Hughes-Ingold rules provide a framework for predicting solvent effects: if the transition state has a greater charge density than the reactants, a more polar solvent will accelerate the reaction, and vice versa. rsc.org
Key solvent properties that affect reactions include:
Polarity and Dielectric Constant: In a study of piperidine synthesis, the reaction rate was found to be slower in methanol (dielectric constant ε = 32.7) than in the less polar ethanol (ε = 24.55). ajgreenchem.com This suggests that the transition state was less polar than the reactants, and was thus destabilized by the more polar solvent.
Hydrogen Bonding: The ability of a solvent to act as a hydrogen-bond donor or acceptor is critical. rsc.org In some organocatalytic aldol (B89426) reactions using pyrrolidine-based catalysts, the addition of a small amount of water was found to improve the reaction rate, likely by facilitating a more organized hydrogen-bond network in the transition state. mdpi.com
Viscosity: Solvent viscosity can affect mass transfer rates, which can become rate-limiting for very fast reactions. rsc.org
Studies on the nucleophilic reactivity of pyrrolidine with nitrothiophenes in acetonitrile-methanol mixtures showed that solvent composition significantly impacts reaction rates. researchgate.netresearchgate.net Theoretical studies on the self-association of 2-pyrrolidinone, a related structure, also highlight the role of the solvent environment. Using a self-consistent reaction field (SCRF) model, it was shown that both gas-phase and solvent environments (from nonpolar 1,4-dioxane (B91453) to polar water) affect the stability of dimeric structures. nih.gov For reactions involving 1-Acetyl-2-(2-chloroethyl)pyrrolidine, a careful selection of solvent would be critical to control its reaction pathways, for example, to favor a desired intramolecular cyclization over intermolecular side reactions.
Computational Chemistry Applications in the Study of 1 Acetyl 2 2 Chloroethyl Pyrrolidine
Conformational Analysis and Energetic Landscapes of the Compound
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like 1-Acetyl-2-(2-chloroethyl)pyrrolidine, a multitude of conformations are accessible at room temperature. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial.
Conformational analysis of 1-Acetyl-2-(2-chloroethyl)pyrrolidine can be systematically performed using computational methods. The primary degrees of freedom include the puckering of the five-membered pyrrolidine (B122466) ring, the rotation around the C-N amide bond of the acetyl group, and the torsional angles of the 2-chloroethyl side chain. The pyrrolidine ring can adopt various envelope and twist conformations. The rotation around the amide bond is expected to have a significant energetic barrier due to the partial double bond character.
A systematic conformational search, often employing a combination of molecular mechanics and quantum mechanical calculations, can identify the low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.
Table 1: Calculated Relative Energies of Representative Conformers of 1-Acetyl-2-(2-chloroethyl)pyrrolidine
| Conformer ID | Pyrrolidine Puckering | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) |
| Conf-1 | Envelope (C2-endo) | 65° (gauche) | 0.00 |
| Conf-2 | Twist (T3) | 175° (anti) | 1.25 |
| Conf-3 | Envelope (C3-exo) | -70° (gauche) | 2.10 |
| Conf-4 | Envelope (C2-endo) | -178° (anti) | 1.85 |
Note: The energies presented are hypothetical values derived from typical computational studies on similar small molecules and are intended for illustrative purposes.
The energetic landscape, visualized as a potential energy surface, can reveal the transition states connecting these minima, providing a comprehensive picture of the molecule's dynamic behavior.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of 1-Acetyl-2-(2-chloroethyl)pyrrolidine. These calculations can determine the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals highlights the likely sites of reaction. For instance, the HOMO is often localized on the nitrogen or oxygen atoms, indicating their nucleophilic character, while the LUMO may be centered on the carbon atom attached to the chlorine, suggesting its susceptibility to nucleophilic substitution.
Furthermore, the calculation of electrostatic potential maps and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can quantify the charge distribution and identify polar regions within the molecule.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for 1-Acetyl-2-(2-chloroethyl)pyrrolidine
| Descriptor | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Mulliken Charge on N | -0.45 e |
| Mulliken Charge on C (of C-Cl) | +0.15 e |
| Mulliken Charge on Cl | -0.20 e |
Note: The values in this table are representative and are generated for illustrative purposes based on general principles of quantum chemistry.
Prediction of Spectroscopic Data for Research Interpretation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For 1-Acetyl-2-(2-chloroethyl)pyrrolidine, several spectroscopic techniques can be computationally modeled.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Quantum chemical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms with a high degree of accuracy. These predictions are instrumental in assigning experimental spectra, especially for complex molecules with overlapping signals.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. This allows for the assignment of specific bands to the vibrations of functional groups, such as the C=O stretch of the acetyl group, the C-N stretch of the pyrrolidine ring, and the C-Cl stretch of the chloroethyl side chain.
Table 3: Predicted Spectroscopic Data for 1-Acetyl-2-(2-chloroethyl)pyrrolidine
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |
| ¹³C (C=O) | 170.5 |
| ¹³C (C-Cl) | 42.8 |
| ¹H (CH₃ of acetyl) | 2.1 |
| ¹H (CH₂-Cl) | 3.6 - 3.8 |
| IR (C=O stretch) | 1650 |
| IR (C-Cl stretch) | 730 |
Note: These predicted values are hypothetical and serve as examples of the types of data generated from computational spectroscopic predictions.
Reaction Pathway Modeling and Catalytic Insights for Pyrrolidine Transformations
Computational modeling can be used to investigate the mechanisms of chemical reactions involving 1-Acetyl-2-(2-chloroethyl)pyrrolidine. A plausible intramolecular reaction for this compound is the cyclization to form a bicyclic aziridinium (B1262131) ion intermediate, a common transformation for N-(2-chloroethyl)amines. This can be followed by nucleophilic attack to yield various products.
By mapping the potential energy surface for such a reaction, computational chemists can identify the structures of the transition states and intermediates. The activation energy, which is the energy difference between the reactant and the transition state, can be calculated to predict the reaction rate. This allows for a detailed understanding of the reaction mechanism and the factors that influence it.
For instance, the modeling of the intramolecular cyclization would involve locating the transition state for the formation of the three-membered aziridinium ring. The calculated activation barrier would provide insight into the feasibility of this reaction under different conditions.
Furthermore, if a catalyst were to be employed to facilitate a transformation of 1-Acetyl-2-(2-chloroethyl)pyrrolidine, computational methods could be used to model the catalyst-substrate interactions and elucidate the catalytic cycle.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule over time, particularly in a condensed phase such as a solution.
An MD simulation of 1-Acetyl-2-(2-chloroethyl)pyrrolidine in a solvent like water would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for every atom in the system. This simulation would provide a trajectory of the molecule's movement, revealing how it tumbles, vibrates, and changes its conformation over time.
MD simulations are particularly useful for exhaustive conformational sampling, ensuring that all relevant low-energy conformations are explored. This is crucial for understanding the dynamic equilibrium of different conformers in solution.
Moreover, MD simulations can provide detailed insights into the intermolecular interactions between 1-Acetyl-2-(2-chloroethyl)pyrrolidine and the surrounding solvent molecules. The formation and breaking of hydrogen bonds, if any, and the nature of van der Waals interactions can be analyzed from the simulation trajectory. This information is vital for understanding the solvation process and how the solvent might influence the molecule's reactivity.
Synthesis and Strategic Utility of Derivatives and Analogues of 1 Acetyl 2 2 Chloroethyl Pyrrolidine
Design Principles for Novel Pyrrolidine (B122466) Structures derived from 1-Acetyl-2-(2-chloroethyl)pyrrolidine
The design of novel pyrrolidine structures from 1-Acetyl-2-(2-chloroethyl)pyrrolidine would be predicated on the reactivity of the chloroethyl side chain. The primary design principle involves leveraging the electrophilic nature of the carbon bearing the chlorine atom. This allows for nucleophilic substitution reactions, which can introduce a wide variety of new functionalities.
Key design strategies would include:
Chain Elongation and Functionalization: The chloroethyl group can be seen as a two-carbon building block. Nucleophilic attack on the terminal carbon can extend this chain and incorporate new heteroatoms or functional groups.
Introduction of Bulky or Sterically Hindered Groups: The choice of nucleophile can be used to introduce sterically demanding substituents, which can influence the conformational properties of the resulting pyrrolidine derivative.
Formation of New Ring Systems: Intramolecular cyclization reactions, where a nucleophile is tethered to the pyrrolidine ring or the acetyl group, could lead to the formation of bicyclic or more complex heterocyclic systems.
Modulation of Physicochemical Properties: The nature of the substituent introduced via the chloroethyl group can be tailored to modify properties such as lipophilicity, polarity, and basicity of the final molecule.
Functional Group Interconversions of the Chloroethyl Substituent to Diverse Moieties
The chloroethyl group is a versatile handle for a plethora of functional group interconversions. The carbon-chlorine bond is susceptible to cleavage by a wide range of nucleophiles, enabling the introduction of diverse chemical entities.
Table 1: Potential Functional Group Interconversions of the Chloroethyl Group
| Nucleophile | Resulting Functional Group | Reaction Type |
| Hydroxide (B78521) (OH⁻) | Hydroxyethyl (B10761427) | Nucleophilic Substitution |
| Alkoxides (RO⁻) | Alkoxyethyl | Williamson Ether Synthesis |
| Cyanide (CN⁻) | Cyanoethyl | Nucleophilic Substitution |
| Azide (B81097) (N₃⁻) | Azidoethyl | Nucleophilic Substitution |
| Amines (RNH₂, R₂NH) | Aminoethyl | Nucleophilic Substitution |
| Thiols (RSH) | Thioether | Nucleophilic Substitution |
| Carboxylates (RCOO⁻) | Ester | Nucleophilic Substitution |
These transformations would allow for the synthesis of a variety of derivatives, each with its own unique chemical properties and potential for further reactions. For instance, the conversion to an azidoethyl group would open up possibilities for click chemistry or reduction to an aminoethyl group.
Role as a Precursor in the Synthesis of Advanced Organic Scaffolds and Complex Molecular Architectures
The strategic placement of the reactive chloroethyl group makes 1-Acetyl-2-(2-chloroethyl)pyrrolidine a potentially valuable precursor for more complex molecular frameworks. Its utility would lie in its ability to act as an electrophilic building block in carbon-carbon and carbon-heteroatom bond-forming reactions.
For example, in the synthesis of 1-(2-indenylethyl)pyrrolidine , the related starting material 1-(2-chloroethyl)pyrrolidine (B1346828) is reacted with the lithium salt of indene (B144670). This demonstrates the principle of using the chloroethyl moiety to attach the pyrrolidine ring to larger aromatic systems. A similar strategy could be employed with 1-Acetyl-2-(2-chloroethyl)pyrrolidine, with the N-acetyl group potentially influencing the stereochemical outcome of such reactions or serving as a protecting group that can be removed at a later stage.
The development of advanced organic scaffolds could involve multi-step synthetic sequences where the initial substitution of the chloride is followed by further transformations of the newly introduced group. This iterative approach would allow for the construction of intricate molecules with defined three-dimensional structures.
Application in Building Diverse Nitrogen-Containing Heterocyclic Systems
Beyond simple functional group interconversion, the chloroethyl side chain of 1-Acetyl-2-(2-chloroethyl)pyrrolidine can be a key component in the construction of new heterocyclic rings. This is a powerful strategy for accessing novel chemical space.
Potential applications include:
Synthesis of Piperazine (B1678402) Derivatives: Reaction with a primary amine could lead to the formation of a piperazine ring fused or linked to the pyrrolidine core, depending on the nature of the amine.
Formation of Morpholine (B109124) Rings: If the nucleophile is a diol or a related species, an intramolecular cyclization could yield a morpholine ring.
Construction of Fused Bicyclic Systems: If a nucleophilic center is generated on the acetyl group or elsewhere on the pyrrolidine ring, an intramolecular reaction with the chloroethyl chain could lead to the formation of a fused bicyclic system, such as a pyrrolizidine (B1209537) derivative.
Advanced Analytical Techniques for Characterization and Monitoring in 1 Acetyl 2 2 Chloroethyl Pyrrolidine Research
Spectroscopic Methods for Structure Elucidation and Reaction Progress Monitoring
Spectroscopic techniques are indispensable tools for confirming the molecular structure of 1-Acetyl-2-(2-chloroethyl)pyrrolidine and for real-time monitoring of its synthesis. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy each provide unique and complementary information.
Advanced NMR Techniques:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 1-Acetyl-2-(2-chloroethyl)pyrrolidine. The ¹H NMR spectrum would exhibit characteristic signals for the acetyl methyl protons, the pyrrolidine (B122466) ring protons, and the protons of the 2-chloroethyl side chain. The chemical shifts and coupling constants of the pyrrolidine ring protons are particularly informative about the ring's conformation. In N-acetylated prolines, cis and trans isomers arising from restricted rotation around the amide bond can often be observed and quantified by NMR. nih.gov For 1-Acetyl-2-(2-chloroethyl)pyrrolidine, the presence of these two rotamers would lead to a doubling of some NMR signals.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the pyrrolidine ring and the chloroethyl chain. An HSQC spectrum correlates each proton to its directly attached carbon atom. The HMBC spectrum is crucial for identifying longer-range couplings (2-3 bonds), for example, from the acetyl methyl protons to the carbonyl carbon, and from the protons on C2 of the pyrrolidine ring to the acetyl carbonyl carbon, thus definitively confirming the N-acetylation site. These advanced NMR techniques are routinely used for the structural characterization of complex heterocyclic structures, including pyrrolidine derivatives. ipb.ptresearchgate.net
High-Resolution Mass Spectrometry (HRMS):
HRMS is a powerful technique for determining the elemental composition of 1-Acetyl-2-(2-chloroethyl)pyrrolidine with high accuracy. By providing a mass measurement with a precision of a few parts per million, HRMS can unequivocally confirm the molecular formula of the compound. This technique is also invaluable for identifying and characterizing impurities and degradation products in the sample. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to piece together the different components of the molecule. For instance, the fragmentation of 1-Acetyl-2-(2-chloroethyl)pyrrolidine would likely involve the loss of the acetyl group, the chloroethyl side chain, or cleavage of the pyrrolidine ring, providing corroborative evidence for its structure. This level of detailed analysis is similar to that used in the profiling of secondary metabolites in natural product research. nih.gov
Vibrational Spectroscopy:
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in 1-Acetyl-2-(2-chloroethyl)pyrrolidine. The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum. These techniques are particularly useful for monitoring reaction progress, for example, by observing the appearance of the amide carbonyl band during the acetylation step of the synthesis. mdpi.com Vibrational spectroscopy serves as a rapid and non-destructive method for routine quality control. mdpi.com
Table 1: Key Spectroscopic Data for the Characterization of 1-Acetyl-2-(2-chloroethyl)pyrrolidine (Hypothetical Data)
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to acetyl, pyrrolidine ring, and chloroethyl protons. Potential for doubled signals due to cis/trans isomerism. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for acetyl carbonyl, acetyl methyl, and individual carbons of the pyrrolidine ring and chloroethyl side chain. |
| HRMS | m/z | Precise mass corresponding to the molecular formula C₈H₁₄ClNO. |
| FT-IR | Wavenumber (cm⁻¹) | Strong absorption for amide C=O stretch (around 1650 cm⁻¹), C-Cl stretch, and various C-H and C-N stretching and bending vibrations. |
Chromatographic and Separation Techniques for Purification and Analytical Assessment in Research
Chromatographic methods are essential for both the purification of 1-Acetyl-2-(2-chloroethyl)pyrrolidine from reaction mixtures and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of pyrrolidine derivatives. chromforum.orgsielc.com For the analytical assessment of 1-Acetyl-2-(2-chloroethyl)pyrrolidine, a reversed-phase HPLC method would typically be developed. A C18 column is a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive to ensure good peak shape. sielc.com Detection can be achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of its purity. The specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision of the HPLC method should be validated according to established guidelines to ensure reliable results. nih.gov
Gas Chromatography (GC):
GC is another powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of 1-Acetyl-2-(2-chloroethyl)pyrrolidine, GC could be a suitable method for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing a high degree of confidence in the identification of the compound and any impurities. nih.gov
Preparative Chromatography:
For the purification of 1-Acetyl-2-(2-chloroethyl)pyrrolidine on a laboratory scale, preparative HPLC or flash column chromatography can be employed. These techniques use larger columns and higher flow rates to separate larger quantities of material, yielding a highly purified sample for further research.
Table 2: Chromatographic Methods for 1-Acetyl-2-(2-chloroethyl)pyrrolidine
| Technique | Typical Column | Mobile/Carrier Phase | Detection | Application |
| Analytical HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, MS | Purity assessment, impurity profiling |
| Analytical GC | Capillary (e.g., DB-5) | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment, analysis of volatile impurities |
| Preparative Chromatography | Silica gel or reversed-phase | Solvent gradient | UV, Refractive Index | Purification of the compound |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds at the atomic level. nih.gov If a suitable single crystal of 1-Acetyl-2-(2-chloroethyl)pyrrolidine can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is particularly valuable for establishing the relative stereochemistry of chiral centers. For chiral molecules like 1-Acetyl-2-(2-chloroethyl)pyrrolidine, X-ray crystallography can also be used to determine the absolute configuration by using anomalous dispersion effects, especially if a heavy atom is present or can be introduced into the structure. acs.orglehigh.edu The detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's properties and for computational modeling studies. The crystal structures of numerous pyrrolidine derivatives have been determined, providing a solid foundation for comparison. nih.govresearchgate.netnih.gov
Chiral Analytical Methods for Stereochemical Purity and Enantiomeric Excess Determination
Since 1-Acetyl-2-(2-chloroethyl)pyrrolidine possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. In many applications, particularly in pharmacology, it is crucial to work with a single enantiomer, as different enantiomers can have different biological activities. mappingignorance.org Therefore, analytical methods for determining the enantiomeric purity, or enantiomeric excess (ee), are essential. wikipedia.org
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
Chiral HPLC is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available. The selection of the appropriate chiral column and mobile phase is critical and often requires screening of different conditions. Once a separation method is developed, the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov
Chiral Gas Chromatography (Chiral GC):
For volatile compounds, chiral GC is a viable alternative. This method uses a capillary column coated with a chiral stationary phase. Similar to chiral HPLC, the differential interaction between the enantiomers and the CSP allows for their separation. The determination of enantiomeric excess is then performed by integrating the peak areas. nih.govacs.org
Vibrational Circular Dichroism (VCD):
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.gov This technique can be particularly useful when crystallization for X-ray analysis is challenging.
Table 3: Chiral Analytical Methods for 1-Acetyl-2-(2-chloroethyl)pyrrolidine
| Technique | Principle | Key Information Provided |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric ratio and enantiomeric excess (ee). |
| Chiral GC | Differential interaction with a chiral stationary phase. | Enantiomeric ratio and enantiomeric excess (ee) for volatile compounds. |
| VCD | Differential absorption of circularly polarized IR light. | Absolute configuration and solution conformation. |
Advanced Applications and Broader Research Significance of 1 Acetyl 2 2 Chloroethyl Pyrrolidine in Organic Synthesis
Role as a Versatile Intermediate in Multi-step Total Synthesis Strategies
While direct examples of the total synthesis of complex natural products using 1-Acetyl-2-(2-chloroethyl)pyrrolidine are not extensively documented in publicly available literature, the synthetic utility of a closely related analog, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is well-established and highlights the potential of this class of compounds. niscair.res.inbeilstein-journals.org This nitrile-containing derivative serves as a crucial intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes. niscair.res.inresearchgate.net
The synthesis of the antidiabetic drug Vildagliptin provides a compelling case study. beilstein-journals.orgresearchgate.netgoogle.com In this multi-step process, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key building block. google.comniscair.res.in The synthesis typically commences with L-proline, which is first N-acylated with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. researchgate.netgoogle.com This intermediate is then converted to the corresponding amide, followed by dehydration to yield the 2-carbonitrile derivative. researchgate.net The presence of the chloroacetyl group is significant as it not only forms part of the final drug structure but also acts as a protecting group for the nitrogen atom, thus streamlining the synthetic sequence by avoiding additional protection and deprotection steps. niscair.res.in The final step in the synthesis of Vildagliptin involves the condensation of this intermediate with 3-amino-1-adamantanol. google.combeilstein-journals.org
The chloroethyl group in 1-Acetyl-2-(2-chloroethyl)pyrrolidine offers a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of more complex molecular frameworks. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery and for the total synthesis of other target molecules where a pyrrolidine (B122466) moiety with a two-carbon extension at the 2-position is required.
| Intermediate | Starting Material | Key Transformations | Final Product |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | L-proline | N-chloroacetylation, Amidation, Dehydration | Vildagliptin |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | N-chloroacetylation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
Application in the Design and Construction of Novel Molecular Architectures for Chemical Biology Research
The development of novel molecular architectures is central to chemical biology, providing tools to probe and understand complex biological systems. The structure of 1-Acetyl-2-(2-chloroethyl)pyrrolidine makes it an attractive scaffold for the design of such molecules. The reactive chloroethyl group can serve as a versatile linker for attaching probes, such as fluorescent dyes or biotin (B1667282) tags, which are instrumental in studying the localization, interactions, and dynamics of bioactive molecules within cells.
While specific examples detailing the use of 1-Acetyl-2-(2-chloroethyl)pyrrolidine for creating chemical biology probes are not prominent in the literature, the principle of its application is clear. The chloroethyl moiety can undergo nucleophilic substitution with a variety of molecules containing, for example, thiol, amine, or hydroxyl groups. This allows for the covalent attachment of the pyrrolidine scaffold to reporter molecules or to larger biomolecules. The acetyl group on the pyrrolidine nitrogen modulates the compound's polarity and can influence its biological activity and cell permeability.
The pyrrolidine core itself is a common feature in many biologically active compounds, and by appending different functionalities via the chloroethyl linker, researchers can systematically explore structure-activity relationships and develop novel probes to investigate specific biological targets.
Contributions to Ligand Design and Catalysis Research for Stereoselective Transformations
Pyrrolidine-based structures are fundamental in the design of chiral ligands for asymmetric catalysis, owing to their rigid conformational properties and the stereocenters that can effectively control the stereochemical outcome of a reaction. The C2-symmetry of many pyrrolidine-derived ligands has proven to be particularly effective in a wide range of stereoselective transformations.
While 1-Acetyl-2-(2-chloroethyl)pyrrolidine itself is not a widely reported ligand, its structure provides a clear pathway for the synthesis of novel chiral ligands. The chloroethyl group can be readily transformed into a variety of coordinating groups. For instance, substitution of the chloride with a phosphine, amine, or thiol functionality would yield bidentate ligands. The nitrogen of the pyrrolidine ring can also act as a coordinating atom.
The acetyl group on the nitrogen can be removed to allow for further functionalization, or it can be retained to fine-tune the steric and electronic properties of the resulting ligand-metal complex. The ability to easily modify the side chain at the 2-position allows for the creation of a library of related ligands, which can then be screened for optimal performance in a given catalytic reaction. This modular approach to ligand design is a powerful strategy in the development of new and more efficient stereoselective catalysts.
Emerging Trends in the Synthetic Utility of Functionalized Pyrrolidines
The synthesis of functionalized pyrrolidines is a dynamic area of research, with several emerging trends aimed at improving efficiency, stereoselectivity, and environmental sustainability. These trends include the development of novel cyclization strategies, the use of multicomponent reactions, and the application of flow chemistry.
Recent advancements have focused on creating substituted pyrrolidines through innovative synthetic routes that often bypass traditional multi-step procedures. While the synthesis of 1-Acetyl-2-(2-chloroethyl)pyrrolidine derivatives often relies on established methods starting from chiral pool materials like L-proline, the broader field is moving towards more atom-economical and convergent approaches. The principles behind the synthesis of this compound, however, remain relevant as they provide a reliable and scalable route to a key synthetic intermediate.
The functional handles present in 1-Acetyl-2-(2-chloroethyl)pyrrolidine, namely the acetyl and chloroethyl groups, allow for its integration into these modern synthetic strategies. For example, the chloroethyl group could participate in intramolecular cyclization reactions to form bicyclic structures, or it could be a component in a multicomponent reaction where several simple starting materials are combined in a single step to generate a complex product. As the demand for enantiomerically pure and structurally diverse small molecules continues to grow, the synthetic utility of versatile building blocks like 1-Acetyl-2-(2-chloroethyl)pyrrolidine is expected to expand further.
Conclusion and Outlook for Future Research on 1 Acetyl 2 2 Chloroethyl Pyrrolidine
Summary of Key Research Contributions and Understanding
While direct research contributions concerning 1-Acetyl-2-(2-chloroethyl)pyrrolidine are not documented in the reviewed sources, significant research has been conducted on its structural analogs. These studies underscore the importance of the N-acylated pyrrolidine (B122466) and the 2-substituted pyrrolidine scaffolds in medicinal and chemical research.
A key area of research revolves around (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a crucial intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type-II diabetes. nih.govbeilstein-journals.orgnih.gov The synthesis for this compound is well-documented, typically starting from L-proline, which is first reacted with chloroacetyl chloride. nih.govbeilstein-journals.org The resulting carboxylic acid is then converted to the final carbonitrile product via an amide intermediate. nih.govbeilstein-journals.orgnih.gov This multi-step process highlights a practical and scalable approach to producing highly functionalized pyrrolidine derivatives. nih.govnih.gov
Another extensively studied related compound is 1-(2-Chloroethyl)pyrrolidine (B1346828) , most commonly handled as its hydrochloride salt. chemimpex.comguidechem.com This compound serves as a versatile building block in the synthesis of a variety of bioactive molecules. chemimpex.comguidechem.com For instance, it is a known precursor in the preparation of the estrogen receptor antagonist Nafoxidine and other pharmaceutical agents. actylis.comchemicalbook.com Its utility also extends to the agrochemical industry, where it can be used to create pesticides and herbicides. chemimpex.com The reactivity of the chloroethyl group allows for its use in alkylation reactions, making it a valuable synthon for introducing the pyrrolidine moiety into larger molecular frameworks. chemimpex.comsoeagra.com
These contributions collectively demonstrate that the core pyrrolidine structure, when appropriately substituted, is of significant interest to synthetic and medicinal chemists. The N-acyl group (like the chloroacetyl group) and the substituent at the C2 position are critical for modulating the biological activity and chemical utility of these compounds. nih.govchemimpex.com
Identification of Unexplored Research Avenues and Knowledge Gaps
The most significant knowledge gap identified is the complete absence of published research on 1-Acetyl-2-(2-chloroethyl)pyrrolidine itself. Its synthesis, characterization, and properties remain unexplored territory.
Key unexplored research avenues include:
Synthesis and Characterization: The primary research gap is the development of a viable synthetic route to 1-Acetyl-2-(2-chloroethyl)pyrrolidine. A potential strategy could involve the N-acetylation of a 2-(2-chloroethyl)pyrrolidine (B12109239) precursor. The subsequent purification and full characterization of the compound using modern spectroscopic methods (NMR, IR, Mass Spectrometry) would be essential first steps.
Stereoselective Synthesis: The pyrrolidine ring in the target molecule contains a chiral center at the C2 position. The influence of stereochemistry is a critical feature in the biological activity of many pyrrolidine-based drugs. nih.govnih.gov Therefore, developing stereoselective synthetic methods to obtain the individual (R) and (S) enantiomers of 1-Acetyl-2-(2-chloroethyl)pyrrolidine is a significant and unexplored avenue. This would allow for the investigation of any enantiomer-specific biological effects.
Biological Activity Screening: Given the established biological roles of related compounds, a crucial area of investigation would be the screening of 1-Acetyl-2-(2-chloroethyl)pyrrolidine for various biological activities. Based on its structural similarity to known compounds, potential areas of interest could include its evaluation as a DPP-IV inhibitor, an anticholinergic agent, or as an intermediate for novel therapeutic agents targeting neurological disorders or cancer. beilstein-journals.orgchemimpex.comguidechem.com
Prospects for Innovation in Pyrrolidine Chemistry and its Broader Chemical Impact
The pyrrolidine ring is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its five-membered saturated structure offers several advantages: it provides a three-dimensional geometry that can effectively explore pharmacophore space, and its stereogenic centers allow for fine-tuning of a molecule's interaction with biological targets like proteins and enzymes. nih.govresearchgate.net
Prospects for innovation stemming from the study of compounds like 1-Acetyl-2-(2-chloroethyl)pyrrolidine are substantial:
Development of Novel Bioactive Compounds: The synthesis and study of this specific molecule and its derivatives could lead to the discovery of new therapeutic agents. By combining the N-acetyl feature with the 2-chloroethyl group on the pyrrolidine scaffold, novel structure-activity relationships may emerge, potentially leading to compounds with unique pharmacological profiles. nih.govfrontiersin.org
Advancements in Synthetic Methodology: The pursuit of efficient and stereoselective syntheses for this and related pyrrolidines can drive innovation in synthetic organic chemistry. This includes the development of greener synthetic methods, potentially utilizing microwave-assisted organic synthesis (MAOS) to increase efficiency and reduce environmental impact. nih.gov
Expansion of Chemical Libraries for Drug Discovery: The creation of a library of derivatives based on the 1-Acetyl-2-(2-chloroethyl)pyrrolidine structure would provide a valuable resource for high-throughput screening campaigns. By systematically modifying the substituents, chemists can explore a wider range of chemical space to identify new leads for drug development.
Q & A
Q. What are the optimal synthetic routes for 1-acetyl-2-(2-chloroethyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves functionalizing the pyrrolidine scaffold via nucleophilic substitution. For example, chloroethylation can be achieved by reacting 1-acetylpyrrolidine with 2-chloroethylating agents (e.g., 2-chloroethyl chloride) in anhydrous tetrahydrofuran (THF) under reflux. Optimization parameters include:
- Temperature : Maintaining 60–80°C to balance reactivity and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the pyrrolidine nitrogen.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization in diisopropyl ether improves purity .
- Catalysts : Use of bases like triethylamine to neutralize HCl byproducts .
Q. How can researchers characterize the purity and structural integrity of 1-acetyl-2-(2-chloroethyl)pyrrolidine?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetyl and chloroethyl groups) via characteristic shifts (e.g., δ 2.0–2.4 ppm for pyrrolidine protons, δ 4.1 ppm for CH₂Cl) .
- IR : Detect acetyl C=O stretches (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Elemental Analysis : Verify C/H/N/Cl ratios to confirm stoichiometry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Q. What are the stability considerations for 1-acetyl-2-(2-chloroethyl)pyrrolidine under laboratory storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the chloroethyl group .
- Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition.
- Stability Assays : Monitor degradation via periodic HPLC or TLC (5% MeOH/CHCl₃) to detect hydrolysis byproducts (e.g., 2-hydroxyethyl derivatives) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationships (SAR) of 1-acetyl-2-(2-chloroethyl)pyrrolidine derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes with pyrrolidine-binding pockets). Focus on the chloroethyl group’s role in hydrophobic interactions .
- QSAR Studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data. For example, chloroethyl groups may enhance membrane permeability in CNS-targeted drugs .
Q. What strategies resolve enantiomeric impurities in chiral 1-acetyl-2-(2-chloroethyl)pyrrolidine derivatives?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases for baseline separation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze acetyl groups in one enantiomer, enabling kinetic resolution .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiopurity .
Q. How can researchers address contradictions in reported bioactivity data for pyrrolidine derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers and validate trends .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-chloroethyl) to track metabolic pathways and confirm target engagement .
Q. What advanced analytical methods quantify trace impurities in 1-acetyl-2-(2-chloroethyl)pyrrolidine?
- Methodological Answer :
- LC-MS/MS : Detect sub-ppm impurities (e.g., residual solvents, acetylated byproducts) using MRM transitions specific to the analyte .
- GC-Headspace Analysis : Identify volatile degradation products (e.g., ethylene chlorohydrin) .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., confirm regiochemistry of substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
